

Application Note: Presumptive Identification of Group B Streptococci with Sodium Hippurate

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Compound of Interest

Compound Name: Sodium hippurate

Cat. No.: B1348504

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Introduction: The Clinical Imperative for Accurate Group B Streptococcus Identification

Group B Streptococcus (GBS), or *Streptococcus agalactiae*, is a leading cause of neonatal sepsis, pneumonia, and meningitis.[1][2] Maternal colonization with GBS is a primary risk factor for early-onset disease in newborns.[3] Consequently, accurate and rapid identification of GBS in pregnant women is crucial for guiding intrapartum antibiotic prophylaxis and preventing vertical transmission.[3][4] The **sodium hippurate** hydrolysis test is a reliable and cost-effective biochemical method for the presumptive identification of *S. agalactiae*. [5][6][7][8][9] This application note provides a comprehensive guide to the principles, protocols, and interpretation of the **sodium hippurate** test for researchers, scientists, and drug development professionals.

Principle of the Method: The Enzymatic Basis of Hippurate Hydrolysis

The hippurate hydrolysis test is predicated on the ability of certain bacteria, most notably *Streptococcus agalactiae*, to produce the enzyme hippuricase (also known as hippurate hydrolase). [8][10][11][12] This enzyme catalyzes the hydrolysis of **sodium hippurate** into two end products: benzoic acid and the amino acid glycine. [8][9][10][13][14][15]

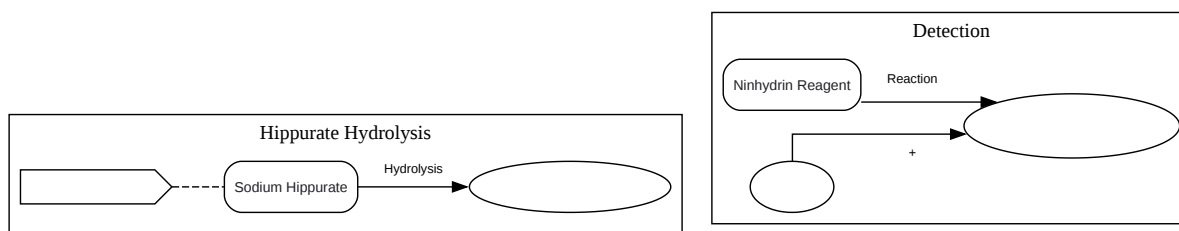
The detection of these byproducts forms the basis of the test. Two primary methods are employed:

- **Ninhydrin Method (Rapid Test):** This is the more common and rapid approach.[13] It detects the presence of glycine. Ninhydrin, a strong oxidizing agent, reacts with the free amino group of glycine, resulting in a deep purple or violet-colored complex known as Ruhemann's purple. [9][12][13][15] This color change provides a clear visual indicator of a positive reaction.[8][13]
- **Ferric Chloride Method (Classical Test):** This traditional method detects the presence of benzoic acid.[10][13] After incubation, ferric chloride is added to the test medium. If benzoic acid is present, it will form a persistent brown, flocculant precipitate of ferric benzoate.[11][16]

This application note will focus on the more widely used and rapid ninhydrin method.

Biochemical Pathway of Hippurate Hydrolysis

The enzymatic breakdown of **sodium hippurate** by hippuricase is a straightforward hydrolytic reaction. The following diagram illustrates this process and the subsequent detection of glycine by ninhydrin.



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Caption: Biochemical pathway of **sodium hippurate** hydrolysis and subsequent detection.

Detailed Experimental Protocol: Sodium Hippurate Tube Test (Ninhydrin Method)

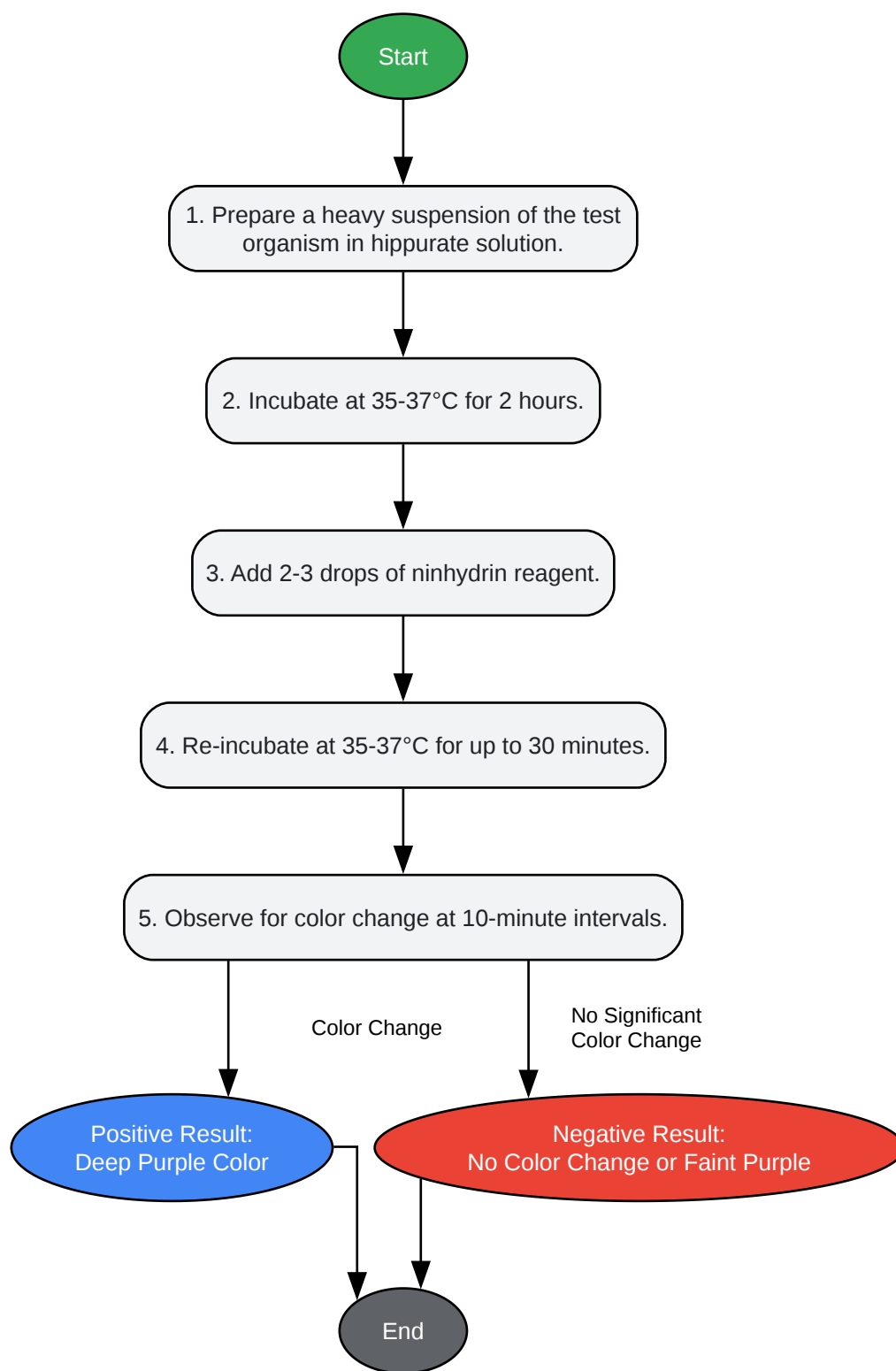
This protocol outlines the step-by-step procedure for performing the rapid hippurate hydrolysis test using the ninhydrin reagent.

Materials and Reagents

- **Sodium hippurate** broth or commercially available hippurate disks/tablets.
- Sterile distilled or deionized water (pH 6.8-7.2).[\[10\]](#)[\[13\]](#)
- Ninhydrin reagent (commercially available or prepared by dissolving 3.5 g of ninhydrin in 100 ml of a 1:1 mixture of acetone and butanol).[\[12\]](#)[\[17\]](#)
- Sterile inoculating loops or swabs.
- Sterile test tubes (12 x 75 mm or similar).
- Incubator at 35-37°C.[\[9\]](#)[\[10\]](#)[\[13\]](#)
- Positive Control: *Streptococcus agalactiae* (e.g., ATCC 12386).
- Negative Control: *Streptococcus pyogenes* (e.g., ATCC 19615).[\[13\]](#)

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.



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Caption: Experimental workflow for the rapid **sodium hippurate** test.

Step-by-Step Methodology

- Preparation of Hippurate Solution:
 - If using lyophilized hippurate reagent, aseptically add 0.2 ml (3-4 drops) of sterile distilled water to the tube.[\[10\]](#)[\[13\]](#)
 - If using hippurate disks, place one disk in a sterile tube containing 0.2-0.4 ml of sterile distilled water.[\[9\]](#)[\[15\]](#)
- Inoculation:
 - Using a sterile loop or swab, pick several well-isolated colonies of the test organism from an 18-24 hour culture on a non-selective medium like blood agar.
 - Create a heavy, turbid suspension of the bacteria in the hippurate solution.[\[8\]](#)[\[10\]](#)[\[13\]](#)
Crucially, avoid transferring any agar, as it contains proteins that can lead to false-positive results.[\[8\]](#)[\[10\]](#)[\[18\]](#)
- First Incubation:
 - Incubate the tube at 35-37°C for 2 hours.[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[19\]](#) A water bath can be used for more uniform heating.
- Addition of Ninhydrin Reagent:
 - After the 2-hour incubation, add 2-3 drops of the ninhydrin reagent to the hippurate-organism suspension.[\[10\]](#)[\[13\]](#)
 - Mix gently.
- Second Incubation and Observation:
 - Re-incubate the tube at 35-37°C for 15-30 minutes.[\[9\]](#)[\[10\]](#)
 - Observe the tube for a color change at 10-minute intervals.[\[9\]](#)[\[10\]](#)[\[13\]](#) A positive reaction is typically visible within 10-15 minutes.[\[10\]](#)[\[13\]](#)

Interpretation of Results

The results are interpreted based on the color development after the addition of the ninhydrin reagent.

Observation	Interpretation	Implication for <i>S. agalactiae</i>
Deep purple or violet color	Positive	Presumptively identified as Group B Streptococcus.
No color change or a faint purple/gray color	Negative	Not Group B Streptococcus.

Note: A faint purple color is considered a negative result.[\[13\]](#)[\[18\]](#)[\[19\]](#)

Quality Control: Ensuring Test Validity

Rigorous quality control is essential for the reliability of the hippurate hydrolysis test.

- Frequency: Test each new lot or shipment of reagents with known positive and negative controls.[\[13\]](#)[\[18\]](#) It is also good practice to run controls concurrently with each batch of tests.
- Control Strains:
 - Positive Control: *Streptococcus agalactiae* (e.g., ATCC 12386)
 - Negative Control: *Streptococcus pyogenes* (e.g., ATCC 19615)[\[13\]](#)

Control Organism	Expected Result
<i>Streptococcus agalactiae</i>	Positive (Deep purple color)
<i>Streptococcus pyogenes</i>	Negative (No color change)

Limitations of the Method

While the hippurate hydrolysis test is a valuable tool, it is important to be aware of its limitations:

- Presumptive Identification: This test provides a presumptive, not a definitive, identification. [15] Further confirmatory tests, such as serological grouping, may be necessary, especially for atypical isolates.
- False-Positives:
 - Incubation with ninhydrin for longer than 30 minutes can lead to false-positive results. [10] [13] [15] [18]
 - Contamination of the inoculum with agar can introduce proteins that react with ninhydrin. [8] [10] [18]
- Other Hippurate-Positive Organisms: While most other beta-hemolytic streptococci are hippurate-negative, some viridans group streptococci and other genera like *Gardnerella vaginalis*, *Campylobacter jejuni*, and *Listeria monocytogenes* can also be positive. [8] [9] [13] Therefore, the test should be interpreted in the context of other colonial and microscopic characteristics.

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